Hepps

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

HEPS as Buffer in Biological Research

HEPPS (N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acid) is a Good's buffer commonly used in various biological research applications. Its primary function lies in maintaining a stable pH environment within a specific range, typically between 7.0 and 8.5 []. This consistent pH is crucial for many biological processes and reactions to function correctly.

Here's why HEPPS is a preferred buffer:

- Wide pKa range: HEPPS has a pKa of 7.55, offering a usable buffering capacity across a broader pH range compared to other commonly used buffers like Tris (pKa 8.0) []. This versatility makes it suitable for a wider variety of biological experiments.

- Minimal interaction with biomolecules: HEPPS is known to exhibit minimal interactions with various biomolecules, including enzymes, proteins, and nucleic acids []. This characteristic minimizes potential interference with the intended biological process under study.

- Good solubility: HEPPS is highly water-soluble, allowing for easy preparation of buffer solutions at desired concentrations.

These properties make HEPPS a valuable tool for researchers in various fields of biology, including:

- Cell culture: HEPPS is commonly used to maintain a consistent pH in cell culture media, ensuring optimal growth and function of cells.

- Enzyme assays: Maintaining a stable pH environment is critical for enzyme activity. HEPPS buffers are often used in enzyme assays to ensure accurate measurement of enzyme kinetics [].

- Protein purification: HEPPS can be employed during protein purification procedures to maintain protein stability and solubility.

HEPS in Plant Physiology Research

HEPPS finds application in plant physiology research as well. Here are some specific examples:

- Chloroplast isolation: HEPPS buffers are used during the isolation of chloroplasts from plant cells. The buffer helps maintain the integrity and functionality of these vital organelles [].

- Study of plant responses to stress: Researchers utilize HEPPS buffers when investigating plant responses to environmental stressors like drought or salinity. The buffer ensures a stable pH environment for studying these stress-induced changes within plant cells [].

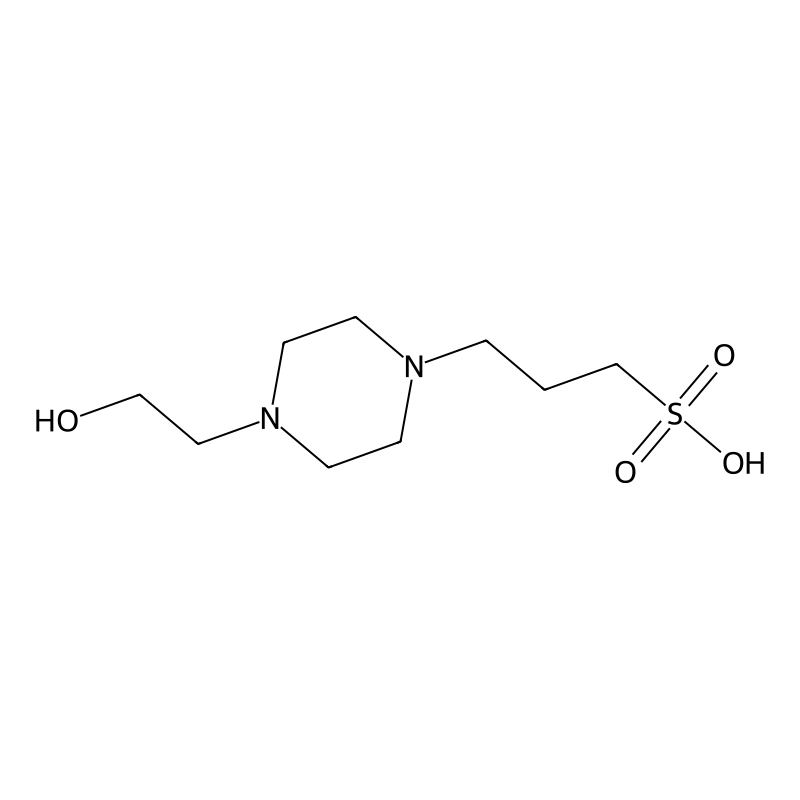

HEPPS, or 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid, is a zwitterionic buffering agent widely utilized in biological and biochemical research. It is classified among Good's buffers, which are known for their stability and effectiveness in maintaining physiological pH levels. HEPPS has a pKa of approximately 8.0 at 25°C, making it particularly suitable for applications requiring a pH range of 7.3 to 8.7 . Its molecular formula is C9H20N2O4S, and it features a piperazine ring that contributes to its buffering properties .

Hepps functions as a buffer by acting as both a weak acid and a weak base in solution. It can accept protons from acids (acting as a base) and donate protons to bases (acting as an acid). This buffering action helps to maintain a stable pH within a specific range, which is crucial for many biological processes [].

HEPPS functions primarily as a buffering agent, stabilizing pH levels in various biochemical assays and cell cultures. It can participate in acid-base reactions, where it can donate or accept protons depending on the surrounding environment. The compound's zwitterionic nature allows it to effectively neutralize small amounts of acids or bases, thus maintaining a stable pH .

In specific studies, HEPPS has shown the ability to dissociate amyloid beta oligomers, which are implicated in Alzheimer's disease, suggesting potential therapeutic applications .

HEPPS exhibits significant biological activity, particularly in the context of cell culture and molecular biology. Its buffering capacity is essential for maintaining optimal pH conditions during experiments involving living cells. Research indicates that HEPPS can enhance the stability of cell culture media by preventing fluctuations in pH due to metabolic processes or environmental changes .

Moreover, studies have demonstrated that HEPPS can disrupt amyloid beta plaques in models of Alzheimer's disease, indicating its potential role in neuroprotective strategies .

HEPPS can be synthesized through several methods, typically involving the reaction of 2-(4-hydroxyethyl)-1-piperazineethanesulfonic acid with appropriate reagents to form the desired sulfonic acid structure. The synthesis generally requires controlled conditions to ensure purity and yield. Common methods include:

- Direct Sulfonation: Involves the reaction of piperazine derivatives with sulfonyl chlorides under basic conditions.

- Neutralization: Combining an appropriate base with the sulfonic acid form to achieve the desired buffering characteristics.

The synthesis process must be carefully monitored to avoid side reactions that could compromise the compound's integrity .

HEPPS is extensively used in various applications:

- Cell Culture: Serves as a buffering agent to maintain stable pH levels in cell culture media.

- Biochemical Assays: Employed in enzyme reactions and other biochemical assays where pH stability is crucial.

- Molecular Biology: Utilized in techniques such as electrophoresis and chromatography.

- Research on Neurodegenerative Diseases: Investigated for its potential role in modulating amyloid beta oligomers related to Alzheimer's disease .

Studies have indicated that HEPPS interacts with various biological molecules, influencing their stability and activity. For instance:

- Protein Interactions: It may interfere with certain assays like the Folin protein assay due to its chemical properties.

- Neurobiological Studies: Research has shown that HEPPS can dissociate amyloid beta oligomers from plasma samples, facilitating diagnostic approaches for Alzheimer's disease .

Understanding these interactions is crucial for optimizing its use in laboratory settings.

Several compounds share similarities with HEPPS, primarily serving as buffering agents. Here are some notable examples:

Uniqueness of HEPPS

HEPPS is distinguished by its effective buffering capacity within a physiological pH range and its specific applications in neurobiology research. Its ability to dissociate amyloid beta oligomers sets it apart from other buffers, highlighting its unique role in potential therapeutic strategies against neurodegenerative diseases .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 67 companies (only ~ 6% companies provided GHS information). For more detailed information, please visit ECHA C&L website